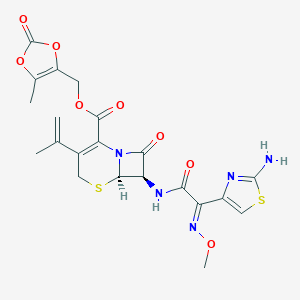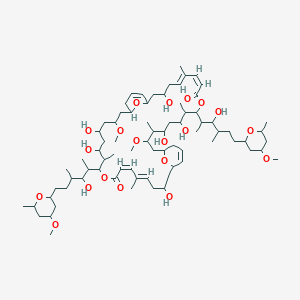![molecular formula C15H12ClN3S B143972 4-Chloro-2-pyridin-3-yl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine CAS No. 128277-24-7](/img/structure/B143972.png)
4-Chloro-2-pyridin-3-yl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-Chloro-2-pyridin-3-yl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine" is a heterocyclic molecule that appears to be related to various synthesized compounds with potential biological activities. Although the exact compound is not directly mentioned in the provided papers, similar structures have been synthesized and studied for their chemical and biological properties.
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-step reactions, including cross-coupling reactions, aldol condensation, and alkylation. For instance, a series of 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines were prepared using a double cross-coupling reaction followed by aldol condensation with different aromatic aldehydes . Similarly, thioureas were synthesized using reactions involving isothiocyanate and amines in dry tetrahydrofuran . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structures of related compounds have been characterized using various techniques such as FT-IR, FT-Raman, NMR, single crystal X-ray diffraction, mass spectrometry, and elemental analyses . These techniques provide detailed information about the bonding and geometry of the molecules, which is crucial for understanding their chemical behavior.
Chemical Reactions Analysis
The reactivity of similar heterocyclic compounds has been explored in the context of their potential as intermediates for further chemical transformations. For example, alkylation reactions have been used to modify the structure of hexahydro benzothieno pyrimidines, leading to the formation of new heterocycles . These reactions are indicative of the versatile chemistry that such compounds can undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied, including their solvatochromic behavior, which is influenced by solvent polarity and hydrogen bonding parameters . Additionally, the non-covalent interactions within these molecules, such as hydrogen bonds and van der Waals interactions, have been analyzed using techniques like reduced density gradient (RDG) function and Hirshfeld surface analysis . These properties are important for understanding the behavior of the compounds in different environments and could be relevant for the compound of interest.
Relevant Case Studies
Several of the synthesized compounds have been evaluated for their biological activities. For instance, substituted tricyclic compounds exhibited significant antibacterial and antifungal activities . Moreover, some synthesized pyrimidines showed inhibitory activities against platelet aggregation and hypothermia in mice . The antiproliferative activity of a chlorothieno pyrimidin compound was also studied, showing promising results against various cancer cell lines . These case studies highlight the potential applications of such compounds in medicinal chemistry.
Aplicaciones Científicas De Investigación
Biochemical Research
- The compound “4-Chloro-2-pyridin-3-yl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine” is used in biochemical research . It’s a chemical with the molecular formula C15H12ClN3S and a molecular weight of 301.794 .
- The compound is stored at room temperature and is intended for research use only . Unfortunately, the specific methods of application or experimental procedures were not detailed in the source .
- The outcomes of this research are not specified in the source .
Antimicrobial, Antioxidative, Antibiotic, and Anticancer Applications
- The compound has been demonstrated to play an important role as an antimicrobial, antioxidative, antibiotic, and anticancer reagent .
- The specific methods of application or experimental procedures, including any relevant technical details or parameters, were not detailed in the source .
- The outcomes of these applications are not specified in the source .
Sure, here are some additional potential applications of “4-Chloro-2-pyridin-3-yl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine”:
Pharmaceutical Testing
- This compound can be used in pharmaceutical testing . It is suitable for use in several analytical applications including but not limited to pharma release testing, pharma method development for qualitative and quantitative analyses, food and beverage quality control testing, and other calibration requirements .
Antimicrobial Activity
- Some new thiadiazoles, thioamides, 5-Arylazothiazoles and Pyrimido [4,5-d][1,2,4]triazolo[4,3-a]pyrimidines have been synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . These compounds were screened for their antimicrobial activity against various microorganisms .
Treatment of Urinary Tract Irritation
- Pyridin, a medication that contains a similar pyridine ring, is used to relieve symptoms caused by irritation of the urinary tract such as pain, burning, and the feeling of needing to urinate urgently or often .
Synthesis of Imidazole Containing Compounds
- The pyrazolopyrimidine moiety represents a common heterocycle nucleus used in the design of many pharmaceutical compounds . These compounds have a variety of medicinal applications including antimicrobial, antitumor, antidiabetic, anti-Alzheimer’s disease, anti-inflammatory, and antioxidant applications .
Sure, here are some additional potential applications of “4-Chloro-2-pyridin-3-yl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine”:
Pharmaceutical Testing
- This compound can be used in pharmaceutical testing . It is suitable for use in several analytical applications including but not limited to pharma release testing, pharma method development for qualitative and quantitative analyses, food and beverage quality control testing, and other calibration requirements .
Antimicrobial Activity
- Some new thiadiazoles, thioamides, 5-Arylazothiazoles and Pyrimido [4,5-d][1,2,4]triazolo[4,3-a]pyrimidines have been synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . These compounds were screened for their antimicrobial activity against various microorganisms .
Treatment of Urinary Tract Irritation
- Pyridin, a medication that contains a similar pyridine ring, is used to relieve symptoms caused by irritation of the urinary tract such as pain, burning, and the feeling of needing to urinate urgently or often .
Synthesis of Imidazole Containing Compounds
- The pyrazolopyrimidine moiety represents a common heterocycle nucleus used in the design of many pharmaceutical compounds . These compounds have a variety of medicinal applications including antimicrobial, antitumor, antidiabetic, anti-Alzheimer’s disease, anti-inflammatory, and antioxidant applications .
Propiedades
IUPAC Name |
4-chloro-2-pyridin-3-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3S/c16-13-12-10-5-1-2-6-11(10)20-15(12)19-14(18-13)9-4-3-7-17-8-9/h3-4,7-8H,1-2,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKGKMVCOYALTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N=C3Cl)C4=CN=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90367876 |
Source


|
| Record name | 4-Chloro-2-(pyridin-3-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90367876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-pyridin-3-yl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine | |
CAS RN |
128277-24-7 |
Source


|
| Record name | 4-Chloro-2-(pyridin-3-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90367876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

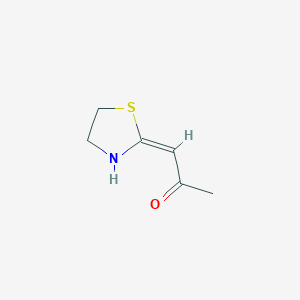

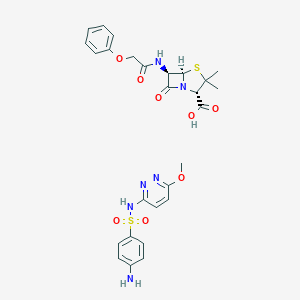
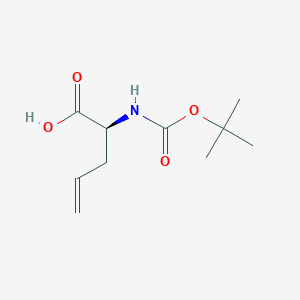
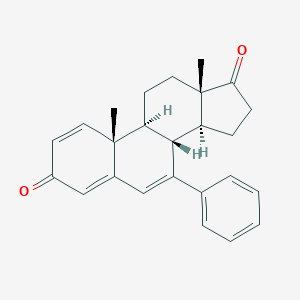

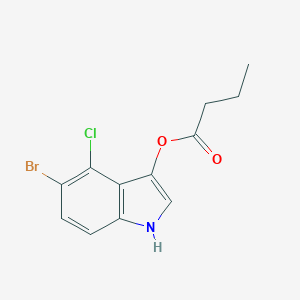
![(6R,7S)-Benzhydryl 7-amino-7-methoxy-3-(((1-methyl-1H-tetrazol-5-YL)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B143903.png)
![(2S,3S)-3-[(1R)-2-Amino-1-hydroxyethyl]oxirane-2-carboxamide](/img/structure/B143906.png)


